molecular formula C14H16BrNO2S2 B2591794 4-bromo-N-(5-hydroxy-3-(thiophen-2-yl)pentyl)thiophene-2-carboxamide CAS No. 2034613-89-1

4-bromo-N-(5-hydroxy-3-(thiophen-2-yl)pentyl)thiophene-2-carboxamide

Cat. No.: B2591794
CAS No.: 2034613-89-1
M. Wt: 374.31
InChI Key: JNANMFVJBHWXMY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“4-bromo-N-(5-hydroxy-3-(thiophen-2-yl)pentyl)thiophene-2-carboxamide” is a thiophene-based compound . Thiophene is a privileged heterocycle that contains a five-membered ring made up of one sulfur as a heteroatom . Thiophene and its derivatives are essential heterocyclic compounds and show a variety of properties and applications .


Synthesis Analysis

The synthesis of “this compound” involves three successive direct lithiations and a bromination reaction starting from thiophene . All these lithiation reactions were carried out at −78 °C to RT over a period of 1 to 24 h based on the reactivity of the electrophile . This is a four-step protocol starting from thiophene with an overall yield of 47% .


Molecular Structure Analysis

The molecular structure of “this compound” includes a bromo functionality at position 4, an aldehyde group in position 3, and an amide group at position 2 . The presence of these functional groups allows for facile downhill derivation, as well as handles that themselves can be derivatized to the target material .

Scientific Research Applications

Synthetic Methodologies and Chemical Properties

  • Regioselective Synthesis : A study by S. Bar and Maxwell I. Martin (2021) outlines a regioselective synthesis approach for producing structurally related compounds through direct lithiations and bromination reactions starting from thiophene. This synthesis technique could be applicable for creating derivatives of the target compound for research purposes (Bar & Martin, 2021).

  • Functionalized Thiophene Derivatives : Research by A. Balakit et al. (2015) on synthesizing new thiophene derivatives demonstrates their potential use as photostabilizers for rigid poly(vinyl chloride), suggesting that similar compounds, including the target molecule, could be explored for materials science applications (Balakit et al., 2015).

Biological Activities

  • Anticancer Activity : The work by A. Atta and E. Abdel‐Latif (2021) on synthesizing thiophene-based compounds and testing their in vitro cytotoxicity presents a model for investigating the anticancer potential of similar compounds, including the compound of interest (Atta & Abdel‐Latif, 2021).

  • Antimalarial Potential : T. Banerjee et al. (2011) explored benzothiophene carboxamide derivatives as inhibitors of Plasmodium falciparum, indicating the potential for structurally related compounds to serve as antimalarial agents (Banerjee et al., 2011).

Molecular Control and Optical Properties

  • Tuning Optical Properties : Yuning Li et al. (2002) discussed the tuning of optical properties and enhancing solid-state emission of poly(thiophene)s through molecular control, which suggests avenues for exploring the optical and electronic properties of the target compound (Li et al., 2002).

Future Directions

The future directions for “4-bromo-N-(5-hydroxy-3-(thiophen-2-yl)pentyl)thiophene-2-carboxamide” and similar compounds could involve further exploration of their pharmacological properties . Additionally, new directed derivations that have not previously been reported could lead to the synthesis of new characterized derivatives .

Properties

IUPAC Name

4-bromo-N-(5-hydroxy-3-thiophen-2-ylpentyl)thiophene-2-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16BrNO2S2/c15-11-8-13(20-9-11)14(18)16-5-3-10(4-6-17)12-2-1-7-19-12/h1-2,7-10,17H,3-6H2,(H,16,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JNANMFVJBHWXMY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC(=C1)C(CCNC(=O)C2=CC(=CS2)Br)CCO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16BrNO2S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

374.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.